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Introduction

The[1][2]-sigmatropic Wittig rearrangement is a powerful and highly stereoselective carbon-
carbon bond-forming reaction that transforms allylic ethers into homoallylic alcohols.[1] A
significant advancement in this methodology is the Wittig-Still rearrangement, which utilizes an
a-alkoxystannane precursor. This variant, developed by W. Clark Still and Abhijit Mitra, offers
exceptional control over the generation of the key carbanion intermediate, leading to high
yields and, most notably, excellent diastereoselectivity in favor of the (Z)-alkene geometry in
the product.[3][4]

Tributyl(iodomethyl)stannane ((BusSnCH?:l)) is a key reagent in the Wittig-Still
rearrangement. It serves as a precursor to the a-tributylstannylmethyl ether, which, upon
transmetalation with an organolithium reagent such as n-butyllithium, generates the desired
lithiated carbanion at low temperatures. This approach avoids the often problematic direct
deprotonation of allylic ethers, which can lead to competing[1][3]-Wittig rearrangement and
other side reactions.[5][6] The mild conditions and high stereoselectivity of the Wittig-Still
rearrangement make it a valuable tool in the synthesis of complex molecules, including natural
products and pharmaceutical intermediates.

Mechanism of the[1][2]-Wittig-Still Rearrangement
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The[1][2]-Wittig-Still rearrangement proceeds through a concerted, five-membered cyclic
transition state. The key steps are:

« Formation of the a-alkoxystannane: The allylic alcohol is first deprotonated with a base (e.g.,
KH) and then reacted with tributyl(iodomethyl)stannane to form the corresponding a-
tributylstannylmethyl ether.

o Transmetalation: The a-alkoxystannane is treated with n-butyllithium at low temperature
(typically -78 °C). This results in a tin-lithium exchange, generating the highly reactive a-
lithioalkoxy intermediate.

e [1][2]-Sigmatropic Rearrangement: The lithiated intermediate rapidly undergoes a
concerted[1][2]-sigmatropic rearrangement through a five-membered envelope-like transition
state.

o Work-up: The resulting lithium alkoxide is quenched with a proton source (e.g., saturated
agueous ammonium chloride) to yield the final homoallylic alcohol.

The high (Z)-selectivity observed in the Wittig-Still rearrangement is attributed to a preference
for a pseudoaxially substituted transition state.

Quantitative Data

The[1][2]-Wittig-Still rearrangement using tributyl(iodomethyl)stannane precursors
consistently delivers high yields and excellent (Z)-diastereoselectivity for the synthesis of
trisubstituted homoallylic alcohols. The following table summarizes representative data from the
seminal work of Still and Mitra.[3]
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Experimental Protocols
Protocol 1: Synthesis of Tributyl(iodomethyl)stannane

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

Tributyltin hydride (BusSnH)

 Diisopropylamine (i-Pr2NH)

¢ n-Butyllithium (n-BuLi) in hexanes

o Paraformaldehyde ((CHz20)n)

» Methanesulfonyl chloride (MsCI)

e Sodium iodide (Nal)

¢ Anhydrous tetrahydrofuran (THF)

e Anhydrous acetone
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Hexanes
Saturated aqueous sodium bicarbonate (NaHCO3)
Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Preparation of (Tributylstannyl)methanol: To a solution of diisopropylamine (1.1 equiv) in
anhydrous THF at 0 °C is added n-butyllithium (1.1 equiv) dropwise. The resulting solution is
stirred for 30 minutes at 0 °C. Tributyltin hydride (1.0 equiv) is then added dropwise, and the
mixture is stirred for an additional 30 minutes. Paraformaldehyde (1.1 equiv) is added in one
portion, and the reaction is allowed to warm to room temperature and stirred for 3 hours.

Formation of the Mesylate: The reaction mixture is cooled to -78 °C, and methanesulfonyl
chloride (1.2 equiv) is added dropwise. The mixture is allowed to warm to room temperature
and stirred for 10 hours.

lodination: The reaction is quenched with water, and the product is extracted with hexanes.
The organic layer is washed with brine, dried over MgSOa4, and concentrated under reduced
pressure. The crude mesylate is dissolved in acetone, and sodium iodide (1.5 equiv) is
added. The mixture is stirred at room temperature for 8 hours.

Work-up and Purification: The acetone is removed under reduced pressure, and the residue
is partitioned between hexanes and water. The organic layer is washed with saturated
aqueous NaHCOs and brine, dried over MgSOa4, and concentrated. The crude product is
purified by column chromatography on silica gel (eluting with hexanes) to afford
tributyl(iodomethyl)stannane as a colorless oil.

Storage: Tributyl(iodomethyl)stannane can decompose over time and should be stored as a

solution in hexanes at low temperature (-10 °C) and used within a few days for best results.

Protocol 2: General Procedure for the[1][2]-Wittig-Still
Rearrangement
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This is a general protocol based on the work of Still and Mitra.

Materials:

e Allylic alcohol

o Potassium hydride (KH) or Sodium hydride (NaH)

o Tributyl(iodomethyl)stannane (BusSnCHe:lI)

e n-Butyllithium (n-BuLi) in hexanes

e Anhydrous tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl)

e Diethyl ether (Et20)

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

o Formation of the a-alkoxystannane: To a suspension of potassium hydride (1.1 equiv) in
anhydrous THF is added a solution of the allylic alcohol (1.0 equiv) in THF at 0 °C. The
mixture is stirred for 30 minutes. A solution of tributyl(iodomethyl)stannane (1.1 equiv) in
THF is then added, and the reaction is stirred at room temperature for 12-16 hours.

e Transmetalation and Rearrangement: The reaction mixture containing the a-alkoxystannane
is cooled to -78 °C. n-Butyllithium (1.1 equiv) is added dropwise, and the resulting solution is
stirred at -78 °C for 1-2 hours. The reaction is then allowed to warm slowly to room
temperature.

o Work-up and Purification: The reaction is quenched by the addition of saturated aqueous
ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic
layers are washed with brine, dried over anhydrous MgSOa, and concentrated under
reduced pressure. The crude product is purified by column chromatography on silica gel to
afford the homoallylic alcohol.
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Caption: Reaction mechanism of the[1][2]-Wittig-Still rearrangement.
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Caption: Experimental workflow for the[1][2]-Wittig-Still rearrangement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1310542?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

